1-(Trifluoromethyl)naphthalene-3-acetic acid

Description

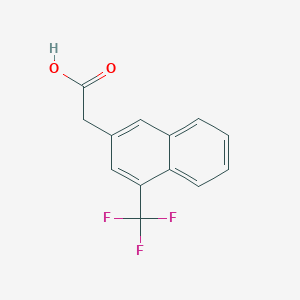

1-(Trifluoromethyl)naphthalene-3-acetic acid is a naphthalene derivative featuring a trifluoromethyl (-CF₃) substituent at the 1-position and an acetic acid (-CH₂COOH) group at the 3-position of the naphthalene ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and electronic effects, which can influence biological activity and chemical reactivity .

Structure

3D Structure

Properties

Molecular Formula |

C13H9F3O2 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-8(7-12(17)18)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18) |

InChI Key |

DKVGQGYREBZNIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The introduction of the trifluoromethyl group onto the naphthalene ring is often achieved via organomagnesium intermediates. A seminal approach involves reacting 3-bromopropylbenzene with trifluoroacetic acid in the presence of ethylmagnesium bromide to form 5-phenyl-1,1,1-trifluoro-2-pentanone (55% yield) . This ketone serves as a precursor for cyclization reactions, which construct the naphthalene backbone. Critical parameters include:

-

Solvent selection : Anhydrous ether or tetrahydrofuran (THF) is preferred to stabilize the Grignard reagent.

-

Temperature control : Reactions are conducted at –5°C to –10°C to minimize side reactions .

-

Stoichiometry : A 1.5:1 molar ratio of phenylpropylmagnesium bromide to trifluoroacetic acid ensures optimal conversion .

Post-cyclization, the trifluoromethylated naphthalene intermediate undergoes demethylation under acidic conditions (e.g., H₂SO₄) to yield the hydroxyl derivative, which is subsequently methylated with dimethyl sulfate to stabilize the structure .

Cyclization of Benzenoid Precursors

De novo construction of the naphthalene ring from benzenoid precursors offers a route to regioselective trifluoromethylation. A retrosynthetic strategy involves cyclizing γ-halopropylbenzene derivatives containing trifluoromethyl and carbonyl groups . For example, selenium dioxide oxidation of 5-phenyl-1,1,1-trifluoro-2-pentanone introduces a second carbonyl group, enabling intramolecular aldol condensation to form the naphthalene core. Key observations include:

-

Oxidation efficiency : Selenium dioxide achieves 90% conversion in acetic acid at 70°C .

-

Cyclization conditions : Cold concentrated sulfuric acid facilitates ring closure, yielding 1-hydroxy-2-oximino-1-trifluoromethyltetrahydronaphthalene .

-

Dehydration : Hydrolysis of the oxime intermediate followed by dehydration with trifluoroacetic anhydride produces 1-trifluoromethyl-2-naphthalenol (75% yield) .

Bromination and Acetic Acid-Mediated Coupling

Bromination of the naphthalene ring prior to trifluoromethylation enables subsequent cross-coupling reactions. A protocol from Organic Syntheses describes brominating 2,4,6-tribromophenol with sodium acetate in glacial acetic acid . Applied to this context:

-

Bromination : Selective bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄.

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling of the brominated intermediate with trifluoromethylboronic acid.

-

Acetic acid introduction : Nucleophilic displacement of bromide with potassium acetate, followed by hydrolysis.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Demethylation sensitivity : The trifluoromethyl group destabilizes intermediates under basic conditions, necessitating acidic or neutral media for demethylation .

-

Regioselectivity : Electron-withdrawing effects of the trifluoromethyl group direct electrophilic substitution to the 4- and 6-positions, complicating 3-acetic acid installation. Microwave-assisted synthesis improves positional control.

-

Purification : Column chromatography (silica gel, 20% ethyl acetate/toluene) effectively isolates the final product but reduces scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-3-acetic acid exhibits notable biological activity, particularly as a plant growth regulator. Its structural similarity to auxins allows it to influence key plant growth processes such as cell elongation and division. Additionally, the compound has shown potential anti-inflammatory and analgesic properties, suggesting its applicability in pharmacological research.

Case Studies in Biological Applications

- Plant Growth Regulation : Research has demonstrated that this compound can enhance root development and overall plant vigor when applied in agricultural settings. Its effectiveness as a growth regulator positions it as a candidate for sustainable agricultural practices.

- Anti-inflammatory Effects : In vitro studies have indicated that this compound may inhibit pro-inflammatory pathways, suggesting its potential use in developing new anti-inflammatory drugs. Further investigations are needed to elucidate the specific mechanisms involved.

Industrial Applications

The unique properties of this compound make it valuable in both industrial and research settings:

- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules with desired biological activities.

- Agrochemical Production : Its role as a plant growth regulator can lead to improved crop yields and reduced reliance on traditional herbicides.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-3-acetic acid exerts its effects can vary depending on its application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact molecular pathways involved can differ based on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs in the Naphthalene Acetic Acid Family

1-Naphthaleneacetic Acid (NAA)

- Structure : Lacks the trifluoromethyl group; acetic acid is at the 2-position of naphthalene (IUPAC: 2-(1-naphthyl)acetic acid).

- Molecular Formula: C₁₂H₁₀O₂; CAS No.: 86-87-3 .

- Applications : Widely used as a plant growth regulator.

- Key Differences :

2-(Trifluoromethoxy)naphthalene-3-acetic Acid

- Structure : Trifluoromethoxy (-OCF₃) substituent instead of trifluoromethyl (-CF₃) at the 2-position; acetic acid at the 3-position.

- CAS No.: 773109-13-0; Similarity Score: 0.98 (structural similarity to target compound) .

- The oxygen atom in -OCF₃ may increase polarity, affecting solubility and membrane permeability .

Functional Group Impact: Trifluoromethyl vs. Other Substituents

1-(2-Naphthoyl)-3,3,3-Trifluoroacetone

- Structure : Trifluoromethyl group in a diketone system (C14H9F3O2).

- CAS No.: 893-33-4; Purity: 99% .

- Key Differences: The diketone moiety introduces chelating properties, unlike the acetic acid group. The trifluoromethyl group here may stabilize the keto-enol tautomer equilibrium, a feature absent in carboxylic acid derivatives .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Trifluoromethyl on a triazole ring; naphthalene replaced by chlorophenyl.

- Biological Activity : 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells .

- Key Differences :

Physicochemical and Toxicological Properties

Physical Properties

Toxicology

Biological Activity

1-(Trifluoromethyl)naphthalene-3-acetic acid (TFMNA) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to significantly influence the chemical properties of organic compounds, enhancing their biological interactions. This article reviews the biological activity of TFMNA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TFMNA is characterized by a naphthalene ring substituted with a trifluoromethyl group at the 1-position and an acetic acid moiety at the 3-position. The molecular formula is , and its structure can be represented as follows:

The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties, which may affect its interaction with biological targets.

Anticancer Activity

Studies have indicated that TFMNA exhibits anticancer properties . For instance, research on similar naphthalene derivatives has shown that modifications in their structure can lead to significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells.

- Case Study : A derivative structurally related to TFMNA demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong cytotoxicity .

Anti-inflammatory Effects

TFMNA has been investigated for its anti-inflammatory effects. Compounds with similar naphthalene structures have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro studies suggest that TFMNA may downregulate inflammatory markers such as TNF-alpha and IL-6, which are critical in inflammatory pathways .

Plant Growth Regulation

In agricultural contexts, TFMNA has shown potential as a plant growth regulator . Its auxin-like activity suggests it could enhance plant growth and development.

- Application : Foliar applications of TFMNA have been reported to improve fruit quality and yield in several crops, demonstrating its utility in agrochemistry .

The biological activity of TFMNA can be attributed to several mechanisms:

- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in cancer progression or inflammation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism or inflammatory processes.

- Signal Transduction Modulation : TFMNA may interfere with signaling pathways such as STAT3, which is crucial for tumor growth and immune response modulation .

Comparative Analysis

To better understand the biological activity of TFMNA, a comparative analysis with related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Naphthalene ring with trifluoromethyl and acetic acid | Anticancer, anti-inflammatory | Enhanced lipophilicity |

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid | Moderate plant growth regulation | Lacks fluorination |

| 2-(4-Nitrophenyl)acetic acid | Naphthalene derivative with nitro group | Antibacterial properties | Different substitution pattern |

Q & A

Basic: What are the established synthetic routes for 1-(Trifluoromethyl)naphthalene-3-acetic acid, and what are the critical reaction parameters?

Answer:

The synthesis typically involves a Grignard reagent approach. A key method () starts with 1-bromonaphthalene reacting with magnesium to form a Grignard reagent, which is treated with lithium trifluoroacetate to yield 1-naphthyl trifluoromethyl ketone. Subsequent reduction with sodium borohydride produces dl-1-(1-naphthyl)-2,2,2-trifluoroethanol. Critical parameters include:

- Reagent stoichiometry : Excess trifluoroacetic acid (0.89 mol) relative to lithium hydride (1.0 mol) ensures complete salt formation.

- Purification : Distillation under reduced pressure (83–85°C at 0.025 mm Hg) and recrystallization (hexane) are essential for purity.

- Yield optimization : The final step achieves 58% yield, highlighting the need for precise temperature control during reflux and extraction.

Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

Key techniques include:

- NMR spectroscopy : The trifluoromethyl group (CF₃) appears as a quartet at δ 5.62 ppm for the CH group, with aromatic protons spanning δ 7.16–7.96 ppm ().

- IR spectroscopy : Peaks at 3410 cm⁻¹ (OH stretch) and 1120–1270 cm⁻¹ (C-F vibrations) confirm functional groups ().

- Mass spectrometry : A base peak at m/z 129 (naphthalene fragment) and molecular ion at m/z 226 (M⁺) validate the structure ().

Advanced challenges, such as resolving overlapping NMR signals, are addressed through deuterated solvents (e.g., TFA-d for ¹⁹F NMR) ( ).

Advanced: How can researchers optimize reaction yields while minimizing byproducts like binaphthyl?

Answer:

Strategies include:

- Factorial design : Vary temperature, solvent (THF vs. ether), and catalyst loading to identify optimal conditions ( ).

- Byproduct removal : Sequential pentane extraction during the anionic phase (KOH/methanol) removes binaphthyl and naphthalene ().

- Catalyst screening : Alternative reducing agents (e.g., LiAlH₄ vs. NaBH₄) may improve selectivity.

Advanced: How should discrepancies in toxicological data (e.g., conflicting LD₅₀ values) be resolved?

Answer:

- Data triangulation : Cross-reference studies from PubMed, TOXCENTER, and grey literature (e.g., NIH RePORTER) to identify methodological variations ().

- In silico modeling : Use QSAR tools to predict toxicity endpoints and validate against in vitro assays (e.g., hepatic cell lines).

- Dose-response analysis : Replicate experiments under standardized OECD guidelines to isolate confounding factors ().

Advanced: What experimental frameworks are recommended for studying environmental degradation pathways?

Answer:

- Fate and transport studies : Use TRI Explorer and SPL databases to model soil adsorption coefficients (Kₒc) and hydrolysis rates ().

- Microcosm assays : Simulate aerobic/anaerobic conditions with isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation ( ).

- Regulatory alignment : Align with EPA DSSTox frameworks for data reporting ( ).

Advanced: How can computational chemistry predict interactions of this compound with biological targets?

Answer:

- Docking studies : Use Gaussian or AutoDock to model binding to cyclooxygenase (COX) or cytochrome P450 enzymes.

- DFT calculations : Analyze electron density maps to assess CF₃ group reactivity (e.g., electrophilic substitution patterns) ().

- MD simulations : Predict stability in lipid bilayers using CHARMM force fields.

Basic: What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Answer:

- Structure-activity relationships (SAR) : Link trifluoromethyl positioning to anti-inflammatory or pesticidal effects ( ).

- Kinetic theory : Apply steady-state approximations to enzyme inhibition kinetics (e.g., COX-2 inhibition).

- Thermodynamic analysis : Calculate Gibbs free energy changes for metabolic conjugation reactions ( ).

Advanced: What scaling challenges arise in transitioning from lab-scale synthesis to pilot production?

Answer:

- Process intensification : Optimize heat transfer in large-scale Grignard reactions to prevent runaway exotherms ( ).

- Separation technologies : Implement continuous distillation for TFA removal, leveraging membrane separation ( ).

- Quality control : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediate purity ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.